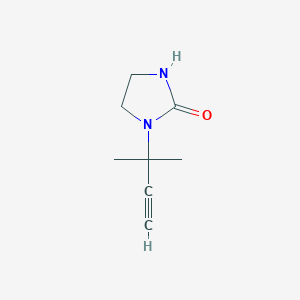
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, organic synthesis, and as intermediates in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions. One common method includes the use of tetramethylphenylguanidine (PhTMG) as a basic promoter and diphenylphosphoryl azide (DPPA) as a dehydrative activator in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
化学反应分析
Types of Reactions: 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Benzimidazolidin-2-one: Another related compound with additional aromatic properties, used in similar research and industrial applications.
Uniqueness: 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
生物活性
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O. The compound features an imidazolidinone ring, which is known for its diverse biological activities. The presence of the 2-methylbut-3-yn-2-yl substituent adds to its reactivity and potential pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have shown efficacy against various drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt bacterial cell walls or inhibit essential enzymatic processes, leading to bacterial cell death .
Cytotoxic Effects
The compound has also been studied for its cytotoxic effects on cancer cells. In vitro studies suggest that imidazolidinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. This property is particularly relevant for developing new anticancer therapies .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibiting these enzymes can enhance the efficacy of certain drugs or mitigate adverse effects associated with their metabolism .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within cells, altering their function and leading to desired therapeutic effects.
- Induction of Oxidative Stress : Some studies suggest that imidazolidinone derivatives can induce oxidative stress in target cells, promoting apoptosis in cancer cells while sparing normal cells .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidinone derivatives:
属性
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVORBDIQHWXCLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














